methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Description
Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazole ring fused to a pyridine moiety. The molecule is substituted with a chlorine atom at position 6 and a methyl ester group at position 3 (Figure 1). This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the ester group, which modulate solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-4-3-10-6(9)2-5(4)11-12-7/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCYZORJQGSQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-cyanopyridine with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol to yield the final product . The reaction conditions often include the use of catalysts and solvents such as acetic acid or ethanol to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to receptor sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, and ring saturation. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyrazolo-Pyridine Derivatives
Key Observations:
- Ring Fusion Position : Pyrazolo[4,3-c] vs. [1,5-a] or [3,4-b] systems alter π-conjugation and binding affinity. For example, pyrazolo[3,4-b]pyridine derivatives () exhibit distinct electronic environments compared to the target compound .
- Substituent Effects: Chlorine at position 6 (target compound) vs. Ester groups (e.g., methyl or ethyl) enhance lipophilicity, whereas carboxylic acids () increase aqueous solubility .
Physicochemical Properties
Experimental and predicted properties highlight functional group contributions:
Table 2: Physicochemical Data of Selected Compounds
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | N/A | N/A | ~7.7 (predicted) | 239.62 |
| Methyl 2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate | 405.1±45.0 | 1.3±0.1 | 7.73±0.20 | 231.26 |
| 6-Chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | N/A | N/A | N/A | 253.68 |
Key Observations:
Biological Activity
Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound with significant biological activity. This article explores its properties, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 211.61 g/mol
- CAS Number : 1658461-71-2
- PubChem CID : 89535942
Synthesis
The synthesis of this compound often involves the reaction of appropriate pyrazole derivatives with chloroacetyl chloride or similar reagents under controlled conditions. The process typically yields high purity compounds suitable for biological testing.
Anticancer Properties
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit promising anticancer activity. This compound has been evaluated for its effects on various cancer cell lines:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of human tumor cell lines such as HeLa and HCT116, demonstrating IC50 values in the low micromolar range .
- Mechanism of Action : The compound may act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating the cell cycle. For instance, related compounds have shown selectivity towards CDK2 and CDK9, indicating a potential pathway for therapeutic intervention in cancer treatment .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. Compounds in this class can modulate the endocannabinoid system, which plays a vital role in neuronal health and function. Preliminary studies suggest that these compounds may help alleviate symptoms associated with neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation .
Case Studies
-
Case Study on Anticancer Activity :
- A study involving the treatment of HeLa cells with this compound demonstrated a significant reduction in cell viability after 48 hours of exposure. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
Neuroprotective Study :
- In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound appeared to reduce amyloid-beta plaque formation and enhance neurogenesis in the hippocampus.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Anticancer IC50 (µM) | Neuroprotective Activity |
|---|---|---|---|
| This compound | 1658461-71-2 | ~5.0 | Positive |
| Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate | 1363382-84-6 | ~10.0 | Negative |
| Other Pyrazolo Compounds | Various | ~8.0 - ~15.0 | Variable |
Q & A
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Maestro models ATP-binding pockets, prioritizing hydrogen bonds between the pyrazole N1 and kinase hinge residues (e.g., Glu91 in PKA) .
- QSAR studies : Hammett constants (σ) for the 6-chloro group correlate with logP and inhibitory potency (R² >0.85 in pyrazolo-pyridine libraries) .
What are its key applications in medicinal chemistry?
Basic
The compound serves as a:
- Kinase inhibitor scaffold : Competes with ATP in mTOR and CDK2/4 binding pockets .
- Antimicrobial precursor : Structural analogs inhibit Mycobacterium tuberculosis (MIC = 0.23 µM) .
How are solubility limitations addressed in in vivo studies?
Q. Advanced
- Prodrug derivatization : Hydrolysis of the methyl ester to the carboxylic acid improves aqueous solubility (logP reduction from 2.1 to 0.8) .
- Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability by 4-fold in rodent models .
What analytical techniques resolve structural ambiguities in polymorphic forms?
Q. Advanced
- X-ray crystallography : SHELX-refined structures confirm the pyrazole-pyridine dihedral angle (≤10° deviation from coplanarity) .
- DSC/TGA : Thermal stability profiles distinguish polymorphs (e.g., endothermic peaks at 145°C vs. 152°C) .
How is compound stability assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
